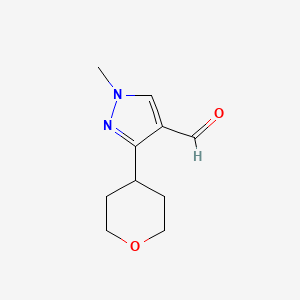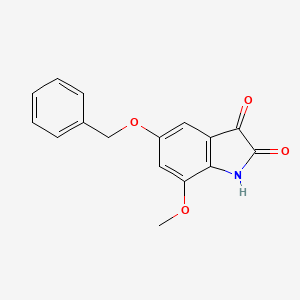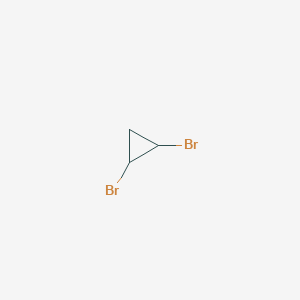![molecular formula C12H10N2O5 B15052105 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B15052105.png)
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is a compound belonging to the class of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique chemical structure, characterized by a rigid and aromatic cyclobutene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid derivatives with appropriate amines. One common method involves the reaction of 3,4-dihydroxy-3-cyclobutene-1,2-dione with 4-nitroaniline in the presence of an ethoxy group donor under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted squaramides.
Applications De Recherche Scientifique
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, as a DNase I inhibitor, it binds to the active site of the enzyme, preventing it from cleaving DNA. This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues . The compound’s unique structure allows it to form multiple hydrogen bonds, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-4-[(4-trifluoromethylphenyl)amino]cyclobut-3-ene-1,2-dione: Similar in structure but with a trifluoromethyl group instead of a nitro group.
3-Hydroxy-4-[(2-pyridin-2-yl-ethylamino)cyclobut-3-ene-1,2-dione: Contains a hydroxy group and a pyridinyl group.
3,4-Dihydroxy-3-cyclobutene-1,2-dione:
Uniqueness
3-Ethoxy-4-[(4-nitrophenyl)amino]cyclobut-3-ene-1,2-dione is unique due to its combination of an ethoxy group and a nitrophenyl group, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H10N2O5 |
|---|---|
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
3-ethoxy-4-(4-nitroanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10N2O5/c1-2-19-12-9(10(15)11(12)16)13-7-3-5-8(6-4-7)14(17)18/h3-6,13H,2H2,1H3 |
Clé InChI |
POZIPOSYQNZGEE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C1=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)










![((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B15052112.png)
![N-(((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B15052116.png)
![[Methyl-(3-methyl-benzyl)-amino]-acetic acid](/img/structure/B15052117.png)
